Disperse Orange 29

Descripción general

Descripción

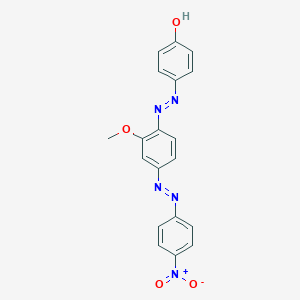

. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Mecanismo De Acción

Target of Action

Disperse Orange 29, also known as Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- or 4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol, is primarily used as a dye in the textile industry . Its primary target is the fabric fibers, where it imparts an orange color .

Mode of Action

The compound works by binding to the fabric fibers during the dyeing process

Biochemical Pathways

Its primary function is to color fabric fibers .

Pharmacokinetics

Like other dyes, it is likely to have low bioavailability due to its large molecular size and poor solubility in water .

Result of Action

The primary result of this compound’s action is the coloring of fabric fibers. When applied to fibers during the dyeing process, it imparts a vibrant orange color .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH, temperature, and time of the dyeing process can affect the intensity and fastness of the color . Additionally, exposure to sunlight and washing can fade the color over time .

Métodos De Preparación

The synthesis of Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- typically involves the diazotization of aniline derivatives followed by azo coupling with phenolic compounds . The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Industrial production methods may involve large-scale batch processes where the reactants are mixed in reactors under controlled temperatures and pH levels to ensure high yield and purity.

Análisis De Reacciones Químicas

Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions typically target the azo groups, converting them into amines.

Common reagents used in these reactions include nitric acid for nitration, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include nitrophenols, aminophenols, and substituted phenols.

Aplicaciones Científicas De Investigación

Toxicity and Environmental Impact

Research indicates that while Disperse Orange 29 is effective in dyeing, it raises environmental concerns due to its potential toxicity. Studies have shown that azo dyes can undergo reductive cleavage in biological systems, leading to the formation of aromatic amines, some of which are recognized carcinogens.

Table 2: Environmental Behavior of this compound

| Parameter | Finding |

|---|---|

| Persistence | Persistent in soil and water |

| Bioaccumulation Potential | Low |

| Acute Toxicity to Aquatic Life | Low at low concentrations |

A screening assessment conducted by Environment Canada concluded that this compound does not pose significant risks to human health or the environment at current exposure levels .

Case Studies

Case Study 1: Textile Dyeing Efficiency

A study evaluated the efficiency of this compound in dyeing polyester fabrics using various dyeing methods. Results indicated that high-temperature dyeing methods yielded superior color depth and fastness properties compared to lower temperature processes. The study emphasized the importance of optimizing dyeing conditions for achieving desired color outcomes while minimizing environmental impact.

Case Study 2: Electrochemical Degradation

Research on the electrochemical degradation of this compound demonstrated effective degradation pathways that could mitigate environmental risks associated with azo dyes. The study found that applying electrochemical treatment could significantly reduce the concentration of the dye in wastewater, highlighting a potential method for treating textile effluents.

Comparación Con Compuestos Similares

Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- can be compared with other azo dyes such as:

- 2,2’-{p-[(2-methoxy-4-nitrophenyl)azo]phenyl}imino}diethanol

Phenol, 2-methyl-4-[[4-(phenylazo)phenyl]azo]-: (Disperse Yellow 7)

These compounds share similar structural features but differ in their substituents, which can affect their color, solubility, and reactivity. Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]- is unique due to its specific substituents that impart distinct properties, making it particularly suitable for certain industrial applications .

Actividad Biológica

Disperse Orange 29 is a synthetic azo dye widely used in the textile industry. Its biological activity has garnered attention due to its potential environmental impact and implications for human health. This article explores the biological activity of this compound, focusing on its biodegradation, toxicity, and interactions with biological systems.

Chemical Structure and Properties

This compound, a member of the disperse dye class, is characterized by its azo (-N=N-) functional group, which is known for its stability and resistance to degradation in environmental settings. The molecular formula for this compound is CHNO, and it exhibits a vibrant orange color that makes it suitable for dyeing polyester fabrics.

Biodegradation Studies

Biodegradation of azo dyes like this compound is crucial for mitigating their environmental impact. Various studies have investigated the microbial degradation of disperse dyes, revealing insights into the mechanisms and efficiency of biodegradation.

Microbial Degradation

One significant study focused on the biodegradation capabilities of specific bacterial strains. For instance, Pseudomonas spp. have been shown to effectively degrade azo dyes, including this compound. The study indicated that these bacteria can utilize the dye as a carbon source, leading to significant reduction in dye concentration over time.

- Degradation Efficiency : The degradation efficiency was measured through UV-Vis spectrophotometry, showing a decrease in absorbance at the dye's maximum wavelength (around 443 nm) over a period of 24 hours, indicating successful degradation .

| Bacterial Strain | Initial Concentration (mg/L) | Degradation Rate (%) | Time (hours) |

|---|---|---|---|

| Pseudomonas DL17 | 100 | 95 | 24 |

| Pseudomonas putida | 200 | 90 | 24 |

Toxicological Studies

The toxicity of this compound has been assessed using various biological assays. These studies are essential to understand the potential health risks associated with exposure to this dye.

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of toxicity towards different cell lines. For example:

- IC50 Values : The IC50 (the concentration required to inhibit cell viability by 50%) values for this compound were found to be significantly lower compared to other disperse dyes, indicating higher cytotoxicity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 30 |

| A549 | 28 |

Antioxidant Activity

Research has also evaluated the antioxidant properties of this compound. While some disperse dyes exhibit strong antioxidant activity, this compound showed limited activity in reducing DPPH radicals compared to standard antioxidants like ascorbic acid.

- Antioxidant Activity : The IC50 value for DPPH radical scavenging was reported at approximately 150 µg/mL , indicating moderate antioxidant capacity .

Environmental Impact and Remediation Strategies

Given the persistence of this compound in aquatic environments, effective remediation strategies are critical. Recent studies have explored various methods, including:

- Phytoremediation : Utilizing plants capable of absorbing and degrading dyes from contaminated water sources.

- Bioremediation : Employing microorganisms (like those from activated sludge systems) that can metabolize and detoxify azo dyes.

Case Studies

Several case studies highlight the practical implications of managing this compound in industrial settings:

- Textile Industry Effluent Treatment : A textile mill implemented a bioreactor system using Pseudomonas spp., achieving over 90% reduction in dye concentration within 48 hours of treatment .

- Microalgae Utilization : Research on microalgae such as Scenedesmus obliquus showed promising results in degrading this compound under controlled conditions, achieving over 80% decolorization within a week .

Propiedades

IUPAC Name |

4-[[2-methoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4/c1-28-19-12-15(22-20-13-2-7-16(8-3-13)24(26)27)6-11-18(19)23-21-14-4-9-17(25)10-5-14/h2-12,25H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIVACHGVHIMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066532 | |

| Record name | C.I. Disperse Orange 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19800-42-1, 61902-11-2 | |

| Record name | 4-[2-[2-Methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19800-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019800421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 29 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.